REACTION_SMILES
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[C:13]([CH3:14])(=[S:15])[O-:16].[CH3:1][O:2][C:3](=[O:4])[C:5]1([CH2:11][I:12])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1.[K+:17].[O:19]=[CH:20][N:21]([CH3:22])[CH3:23].[OH2:18]>>[CH3:1][O:2][C:3](=[O:4])[C:5]1([CH2:11][S:15][C:13]([CH3:14])=[O:16])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC([O-])=S
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1(CI)CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC(=O)C1(CSC(C)=O)CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |